2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and antihistaminic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 10H-phenothiazine with a suitable butylating agent, followed by cyclization with isoindole derivatives. The reaction conditions often require the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring, often using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antipsychotic and antihistaminic activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets. In the case of its antipsychotic activity, it is believed to act as a dopamine receptor antagonist, thereby modulating neurotransmitter levels in the brain. For its antimicrobial properties, it may disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: Known for its antihistaminic and antiemetic properties.
Thioridazine: Used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
2-[4-(10H-Phenothiazin-10-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features that confer distinct biological activities. Its combination of phenothiazine and isoindole moieties allows for a broader range of applications compared to other phenothiazine derivatives .
Properties
CAS No. |
180388-70-9 |
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Molecular Formula |
C24H20N2O2S |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-(4-phenothiazin-10-ylbutyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H20N2O2S/c27-23-17-9-1-2-10-18(17)24(28)26(23)16-8-7-15-25-19-11-3-5-13-21(19)29-22-14-6-4-12-20(22)25/h1-6,9-14H,7-8,15-16H2 |
InChI Key |
YZMNCDBNMXCAEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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